3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 887407-89-8) is a highly versatile, bifunctional heterocyclic building block characterized by a reactive C4-formyl group and a lipophilic 3,4-dichlorophenyl moiety at the C3 position . In industrial and medicinal chemistry procurement, this compound is prioritized as a late-stage intermediate for the construction of complex multi-ring systems, including pyrazole-incorporated imidazoles, thiazoles, and pyrimidines [1]. The presence of an unprotected pyrazole nitrogen (1H) allows for orthogonal N-functionalization, while the carbaldehyde enables standard carbon-carbon or carbon-nitrogen bond-forming reactions, making it a critical raw material for targeted library synthesis.
Substituting this compound with the more common 3-phenyl-1H-pyrazole-4-carbaldehyde or the mono-chlorinated 3-(4-chlorophenyl) analog fundamentally alters both downstream biological efficacy and synthetic processability [1]. In medicinal chemistry, the 3,4-dichloro substitution provides a specific steric bulk and enhanced lipophilicity required to occupy deep hydrophobic pockets in target proteins, such as kinase hinge regions; lacking the meta-chlorine often results in a 10- to 50-fold drop in target affinity [2]. Furthermore, replacing this building block with an N-methylated or N-arylated derivative prematurely locks the pyrazole core, preventing the divergent, late-stage N-alkylation or Chan-Lam cross-coupling that is essential for generating comprehensive structure-activity relationship (SAR) libraries.
The electron-withdrawing nature of the 3,4-dichlorophenyl group significantly increases the electrophilic character of the adjacent C4-carbaldehyde compared to unsubstituted analogs [1]. In standard Knoevenagel condensations or thiosemicarbazone formations, 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde consistently achieves >85% conversion under mild, catalyst-free conditions, whereas the baseline 3-phenyl-1H-pyrazole-4-carbaldehyde typically stalls at 60-65% yield under identical parameters [2].
| Evidence Dimension | Condensation Reaction Yield (Mild Conditions) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 60-65% yield (3-Phenyl-1H-pyrazole-4-carbaldehyde) |
| Quantified Difference | 20-25% absolute yield increase |
| Conditions | Equimolar active methylene/amine, ethanol solvent, room temperature to mild reflux, no Lewis acid catalyst |
Higher intrinsic reactivity reduces the need for harsh catalysts or extended heating, streamlining high-throughput library synthesis and lowering process costs.
The di-halogenated phenyl ring imparts a highly specific lipophilic profile essential for downstream drug candidates targeting hydrophobic domains [1]. The calculated partition coefficient (cLogP) of the 3,4-dichlorophenyl motif is approximately 0.9 units higher than that of the mono-chlorinated 3-(4-chlorophenyl) analog. This quantitative increase in lipophilicity and steric volume allows downstream derivatives to achieve superior van der Waals packing in kinase hinge regions or cannabinoid receptors, frequently translating to a 10- to 50-fold enhancement in IC50 values compared to mono-halogenated baselines [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~ 3.8 (3,4-dichloro substitution) |
| Comparator Or Baseline | cLogP ~ 2.9 (4-chloro substitution) |
| Quantified Difference | +0.9 log units |
| Conditions | In silico cLogP calculation and downstream in vitro binding assays |
Procuring the 3,4-dichloro building block is critical when designing compounds for targets that require deep, highly lipophilic pocket occupation.
The presence of the bulky 3,4-dichlorophenyl group adjacent to the pyrazole core strongly influences the tautomeric equilibrium and subsequent N-functionalization [1]. When subjected to N-alkylation or cross-coupling, the steric hindrance at the C3 position directs the electrophile predominantly to the N1 position. This results in a regioselectivity ratio exceeding 90:10, whereas smaller substituents like a methyl group (3-methyl-1H-pyrazole-4-carbaldehyde) yield a problematic 60:40 mixture of N1/N2 regioisomers that requires extensive chromatographic separation [2].
| Evidence Dimension | N1 vs N2 Alkylation Regioselectivity |
| Target Compound Data | >90:10 ratio (N1 favored) |
| Comparator Or Baseline | ~60:40 ratio (3-Methyl-1H-pyrazole-4-carbaldehyde) |
| Quantified Difference | >30% improvement in regioselectivity |
| Conditions | Standard N-alkylation with alkyl halides in the presence of mild base (e.g., K2CO3, DMF) |
High regioselectivity drastically reduces downstream purification bottlenecks and maximizes the yield of the desired N1-substituted active pharmaceutical ingredient.
Leveraging the highly reactive C4-formyl group for reductive amination or Knoevenagel condensation, while relying on the 3,4-dichlorophenyl moiety to anchor the resulting scaffold in lipophilic kinase hinge regions [1].
Serving as a direct precursor for pyrazole-incorporated thiazoles and imidazoles, where the di-halogenated phenyl ring is critical for environmental stability and penetration of fungal lipid membranes [2].
Utilizing the unprotected pyrazole nitrogen for Chan-Lam or Buchwald-Hartwig cross-coupling to generate 1,3-diaryl-pyrazole-4-carbaldehyde intermediates, benefiting from the steric bias that minimizes unwanted N2-arylation [1].